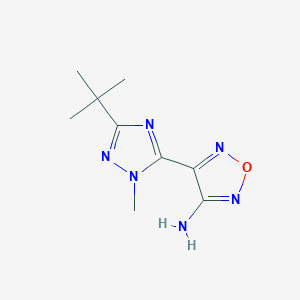

4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

CAS No.:

Cat. No.: VC20444098

Molecular Formula: C9H14N6O

Molecular Weight: 222.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N6O |

|---|---|

| Molecular Weight | 222.25 g/mol |

| IUPAC Name | 4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |

| Standard InChI | InChI=1S/C9H14N6O/c1-9(2,3)8-11-7(15(4)12-8)5-6(10)14-16-13-5/h1-4H3,(H2,10,14) |

| Standard InChI Key | OORBXEXVUSDRHA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NN(C(=N1)C2=NON=C2N)C |

Introduction

Structural and Chemical Properties

The compound’s structure comprises two nitrogen-rich heterocycles: a 1,2,4-triazole and a 1,2,5-oxadiazole (Figure 1). The 1,2,4-triazole ring is substituted with a tert-butyl group at position 3 and a methyl group at position 1, while the 1,2,5-oxadiazole bears an amine group at position 3. The tert-butyl group introduces steric bulk, potentially enhancing metabolic stability and influencing solubility . The methyl group on the triazole may modulate electronic effects, affecting reactivity and intermolecular interactions .

Table 1: Key Structural Features and Their Implications

Synthetic Pathways and Optimization

Triazole Ring Formation

The synthesis of the 1,2,4-triazole moiety often begins with tert-butyl carbazate, as demonstrated in studies of analogous compounds . Reaction with acylating agents or isocyanates can yield hydrazine-carboxamide intermediates, which undergo cyclization under acidic or basic conditions. For example, Ghoneim and Mohamed synthesized 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione via cyclocondensation of tert-butyl carbazate with carbon disulfide . Adapting this method, the tert-butyl-substituted triazole could be formed using hydrazine derivatives and alkylating agents.

Oxadiazole Ring Construction

The 1,2,5-oxadiazole ring is typically constructed via cyclization of amidoximes or nitrile oxides. In a related study, cyclocondensation of hydrazides with carbon disulfide in ethanolic potassium hydroxide yielded oxadiazole-2-thiones . For the target compound, a similar approach using hydroxylamine derivatives could form the oxadiazole ring, followed by amination at position 3.

Table 2: Representative Synthetic Steps for Analogous Compounds

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for similar compounds provide benchmarks for assigning peaks in the target molecule. The tert-butyl group typically appears as a singlet at δ 1.25–1.35 ppm, while the methyl group on the triazole resonates near δ 3.40–3.50 ppm . The amine proton on the oxadiazole may show broad signals at δ 5.50–6.00 ppm, depending on solvent and hydrogen bonding .

Table 3: Predicted 1H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.30 | Singlet |

| N-Methyl (N-CH₃) | 3.45 | Singlet |

| Oxadiazole NH₂ | 5.80 | Broad singlet |

| Aromatic protons (triazole/oxadiazole) | 7.20–8.00 | Multiplet |

Infrared (IR) Spectroscopy

Key IR absorptions include N-H stretches (3250–3350 cm⁻¹) for the amine group and C=N/C-N vibrations (1500–1600 cm⁻¹) characteristic of triazole and oxadiazole rings . The absence of S-H stretches (2500–2600 cm⁻¹) distinguishes this compound from thione analogs .

| Activity | Likelihood | Rationale |

|---|---|---|

| Cholinesterase inhibition | High | Similar oxadiazole/triazole pharmacophores |

| Antibacterial | Moderate | Dependent on substituent polarity |

| Anticancer | Moderate | Planar structure for DNA intercalation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume